molecular formula C25H29N3O4S B11452732 2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide

2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide

Cat. No.: B11452732
M. Wt: 467.6 g/mol
InChI Key: KMBZINGBGVIURW-UHFFFAOYSA-N
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Description

2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide typically involves multiple steps, including the formation of the core tricyclic structure followed by the introduction of the cyclohexyl and phenylacetamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific mechanical, thermal, or electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-methylacetamide
  • 2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-ethylacetamide

Uniqueness

The uniqueness of 2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

2-(4-cyclohexyl-12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-phenylacetamide

InChI

InChI=1S/C25H29N3O4S/c1-25(2)13-18-19(15-32-25)33-23-21(18)22(30)28(17-11-7-4-8-12-17)24(31)27(23)14-20(29)26-16-9-5-3-6-10-16/h3,5-6,9-10,17H,4,7-8,11-15H2,1-2H3,(H,26,29)

InChI Key

KMBZINGBGVIURW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4)C5CCCCC5)C

Origin of Product

United States

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